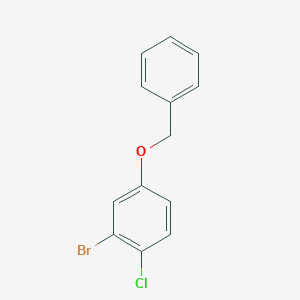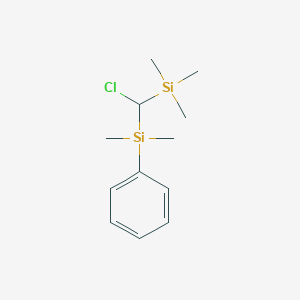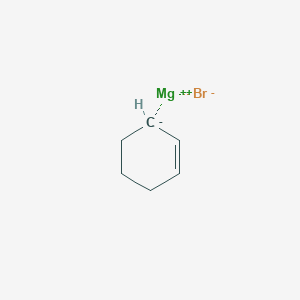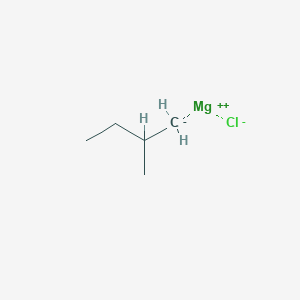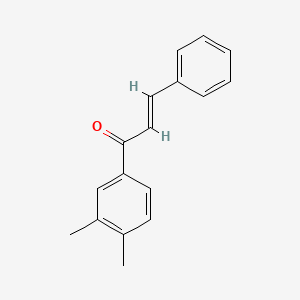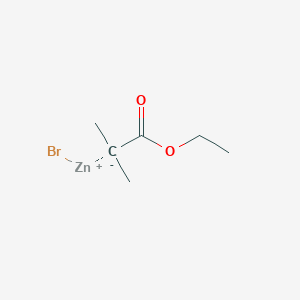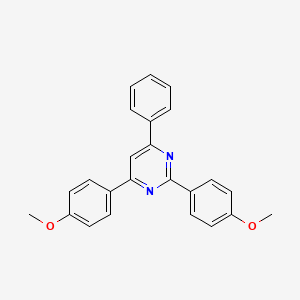
6-Phenyl-2,4-bis(4-methoxyphenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-2,4-bis(4-methoxyphenyl)pyrimidine (6-PBP) is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a synthetic aromatic compound that has been used in a variety of scientific research applications, including as a model compound for studying the mechanisms of action of other biologically active compounds. 6-PBP is a versatile compound that has been used in a wide range of laboratory experiments with a variety of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-PBP.
科学研究应用
6-Phenyl-2,4-bis(4-methoxyphenyl)pyrimidine has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanisms of action of other biologically active compounds. It has also been used to study the effects of aromatic compounds on the activity of enzymes and other proteins. Additionally, 6-Phenyl-2,4-bis(4-methoxyphenyl)pyrimidine has been used in studies of the interaction of drugs with cell membranes, as well as in studies of the binding of drugs to proteins.
作用机制
The mechanism of action of 6-Phenyl-2,4-bis(4-methoxyphenyl)pyrimidine is not fully understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Additionally, it is thought to bind to cell membranes and proteins through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Phenyl-2,4-bis(4-methoxyphenyl)pyrimidine are not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins, such as cytochrome P450 enzymes. Additionally, it has been found to inhibit the binding of certain drugs to proteins.
实验室实验的优点和局限性
6-Phenyl-2,4-bis(4-methoxyphenyl)pyrimidine has several advantages for laboratory experiments. It is a relatively stable compound, making it suitable for long-term storage. Additionally, it is a relatively non-toxic compound and has a low cost, making it an economical choice for laboratory experiments. However, 6-Phenyl-2,4-bis(4-methoxyphenyl)pyrimidine has some limitations for laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it has a low solubility in organic solvents, making it difficult to use in organic solvent solutions.
未来方向
The future directions for 6-Phenyl-2,4-bis(4-methoxyphenyl)pyrimidine research include further studies of its biochemical and physiological effects, as well as further studies of its mechanism of action. Additionally, further studies of its interactions with proteins and enzymes could provide insight into the design of new drugs and therapies. Additionally, further studies of its binding to cell membranes and proteins could provide insight into the design of new drug delivery systems. Finally, further studies of its synthesis methods could lead to the development of new and improved synthesis methods.
合成方法
6-Phenyl-2,4-bis(4-methoxyphenyl)pyrimidine can be synthesized through a variety of methods. One method involves the reaction of 4-methoxyphenyl isocyanate and 6-chloropyrimidine in the presence of a base. This reaction produces 6-Phenyl-2,4-bis(4-methoxyphenyl)pyrimidine and 4-chloro-2-methoxybenzamide as side-products. Another method involves the reaction of 4-methoxyphenyl isocyanate and 6-nitropyrimidine in the presence of a base. This reaction produces 6-Phenyl-2,4-bis(4-methoxyphenyl)pyrimidine and 4-nitro-2-methoxybenzamide as side-products.
属性
IUPAC Name |
2,4-bis(4-methoxyphenyl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-27-20-12-8-18(9-13-20)23-16-22(17-6-4-3-5-7-17)25-24(26-23)19-10-14-21(28-2)15-11-19/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFDSZYLYPVVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500049 |
Source


|
| Record name | 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine | |
CAS RN |
71103-75-8 |
Source


|
| Record name | 2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




